UGAFERINE(cas 63026-58-4) is a substance presenting an estrogenic activity. Terpenoid complex ester, from plants of the Umbelliferae family
Ugaferine
CAS No.: 63026-58-4
VCID: VC20741019
Molecular Formula: C25H36O7
Molecular Weight: 448.5 g/mol
Purity: ≥ 97 % (TLC)
* For research use only. Not for human or veterinary use.

Description |
Ugaferine is a naturally occurring compound with the chemical formula C25H36O7. It is primarily known for its complex structure and potential biological activities. Despite its intriguing properties, detailed research on Ugaferine is limited, and most available information focuses on its chemical characteristics and potential applications. Biological Activities and Potential ApplicationsWhile specific biological activities of Ugaferine are not well-documented, compounds with similar structures often exhibit potential in pharmaceutical applications, such as anti-inflammatory, antioxidant, or antimicrobial activities. Further research is needed to explore these possibilities. Research Findings and ChallengesCurrently, there is a lack of comprehensive studies on Ugaferine's biological effects, pharmacokinetics, or pharmacodynamics. This gap in knowledge hinders the development of therapeutic applications. Future studies should focus on elucidating its mechanisms of action and potential therapeutic uses. Future Directions:
|
---|---|
CAS No. | 63026-58-4 |
Product Name | Ugaferine |
Molecular Formula | C25H36O7 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | [(6Z)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] 3,4,5-trimethoxybenzoate |
Standard InChI | InChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9- |
Standard InChIKey | JOMAEHBZUXNYRX-DHDCSXOGSA-N |
Isomeric SMILES | C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C |
SMILES | CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C |
Canonical SMILES | CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C |
Purity | ≥ 97 % (TLC) |
Reference | - Saidkhodjaev et al., Chem. Nat. Comp. (1978). 6:721-724 |
PubChem Compound | 5886779 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume